molecular formula C25H35NO5 B15187346 alpha-(3,6-Dimethoxy-2-(3-(1-piperidinyl)propoxy)phenyl)-4-hydroxybenzenepropanol CAS No. 88770-63-2

alpha-(3,6-Dimethoxy-2-(3-(1-piperidinyl)propoxy)phenyl)-4-hydroxybenzenepropanol

Cat. No.: B15187346
CAS No.: 88770-63-2
M. Wt: 429.5 g/mol
InChI Key: WDLBLSMMEIFWNN-UHFFFAOYSA-N
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Description

Alpha-(3,6-Dimethoxy-2-(3-(1-piperidinyl)propoxy)phenyl)-4-hydroxybenzenepropanol is a complex organic compound characterized by its unique structure, which includes methoxy groups, a piperidinyl group, and a hydroxybenzenepropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(3,6-Dimethoxy-2-(3-(1-piperidinyl)propoxy)phenyl)-4-hydroxybenzenepropanol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the core structure: This involves the reaction of 3,6-dimethoxyphenol with a suitable propoxy derivative under basic conditions to introduce the propoxy group.

    Introduction of the piperidinyl group: This step involves the reaction of the intermediate with 1-piperidinepropyl chloride in the presence of a base to form the piperidinyl derivative.

    Final assembly: The final step involves the coupling of the piperidinyl intermediate with 4-hydroxybenzenepropanol under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Alpha-(3,6-Dimethoxy-2-(3-(1-piperidinyl)propoxy)phenyl)-4-hydroxybenzenepropanol undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the methoxy groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Alpha-(3,6-Dimethoxy-2-(3-(1-piperidinyl)propoxy)phenyl)-4-hydroxybenzenepropanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of alpha-(3,6-Dimethoxy-2-(3-(1-piperidinyl)propoxy)phenyl)-4-hydroxybenzenepropanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl-3-hydroxypropylphenol: Similar structure but with an ethoxy group instead of a propoxy group.

    4-Hydroxy-3,6-dimethoxyphenyl-2-(1-piperidinyl)propane: Similar structure but lacks the benzenepropanol moiety.

Uniqueness

Alpha-(3,6-Dimethoxy-2-(3-(1-piperidinyl)propoxy)phenyl)-4-hydroxybenzenepropanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

88770-63-2

Molecular Formula

C25H35NO5

Molecular Weight

429.5 g/mol

IUPAC Name

4-[3-[3,6-dimethoxy-2-(3-piperidin-1-ylpropoxy)phenyl]-3-hydroxypropyl]phenol

InChI

InChI=1S/C25H35NO5/c1-29-22-13-14-23(30-2)25(31-18-6-17-26-15-4-3-5-16-26)24(22)21(28)12-9-19-7-10-20(27)11-8-19/h7-8,10-11,13-14,21,27-28H,3-6,9,12,15-18H2,1-2H3

InChI Key

WDLBLSMMEIFWNN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)OC)OCCCN2CCCCC2)C(CCC3=CC=C(C=C3)O)O

Origin of Product

United States

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